4-(Phenylsulfonyl)-1-((4-(trifluoromethyl)benzyl)sulfonyl)piperidine 4-(Phenylsulfonyl)-1-((4-(trifluoromethyl)benzyl)sulfonyl)piperidine
Brand Name: Vulcanchem
CAS No.: 1706138-83-1
VCID: VC6887102
InChI: InChI=1S/C19H20F3NO4S2/c20-19(21,22)16-8-6-15(7-9-16)14-28(24,25)23-12-10-18(11-13-23)29(26,27)17-4-2-1-3-5-17/h1-9,18H,10-14H2
SMILES: C1CN(CCC1S(=O)(=O)C2=CC=CC=C2)S(=O)(=O)CC3=CC=C(C=C3)C(F)(F)F
Molecular Formula: C19H20F3NO4S2
Molecular Weight: 447.49

4-(Phenylsulfonyl)-1-((4-(trifluoromethyl)benzyl)sulfonyl)piperidine

CAS No.: 1706138-83-1

Cat. No.: VC6887102

Molecular Formula: C19H20F3NO4S2

Molecular Weight: 447.49

* For research use only. Not for human or veterinary use.

4-(Phenylsulfonyl)-1-((4-(trifluoromethyl)benzyl)sulfonyl)piperidine - 1706138-83-1

Specification

CAS No. 1706138-83-1
Molecular Formula C19H20F3NO4S2
Molecular Weight 447.49
IUPAC Name 4-(benzenesulfonyl)-1-[[4-(trifluoromethyl)phenyl]methylsulfonyl]piperidine
Standard InChI InChI=1S/C19H20F3NO4S2/c20-19(21,22)16-8-6-15(7-9-16)14-28(24,25)23-12-10-18(11-13-23)29(26,27)17-4-2-1-3-5-17/h1-9,18H,10-14H2
Standard InChI Key BBMVNOLOYCIUPA-UHFFFAOYSA-N
SMILES C1CN(CCC1S(=O)(=O)C2=CC=CC=C2)S(=O)(=O)CC3=CC=C(C=C3)C(F)(F)F

Introduction

Chemical Identity and Structural Features

IUPAC Nomenclature and Molecular Structure

The systematic name 4-(phenylsulfonyl)-1-((4-(trifluoromethyl)benzyl)sulfonyl)piperidine reflects its bis-sulfonylated architecture. The piperidine ring serves as the core scaffold, with sulfonyl (-SO2_2-) groups at the 1- and 4-positions. The 1-position is further substituted with a 4-(trifluoromethyl)benzyl moiety, while the 4-position bears a phenyl group.

Table 1: Key Molecular Descriptors

PropertyValue
CAS Number1706138-83-1
Molecular FormulaC19H20F3NO4S2\text{C}_{19}\text{H}_{20}\text{F}_{3}\text{NO}_{4}\text{S}_{2}
Molecular Weight447.5 g/mol
XLogP3~3.2 (estimated)
Hydrogen Bond Donors0
Hydrogen Bond Acceptors7

Structural Analysis

The molecule’s geometry is influenced by steric and electronic effects:

  • Piperidine Ring: Adopts a chair conformation, minimizing steric strain between the sulfonyl substituents.

  • Sulfonyl Groups: Act as electron-withdrawing groups, polarizing the piperidine nitrogen atoms and enhancing electrophilicity.

  • Trifluoromethylbenzyl Moiety: The -CF3_3 group introduces hydrophobicity and metabolic stability, a common strategy in drug design .

Synthesis and Characterization

Synthetic Pathways

The synthesis of this compound likely follows a two-step sulfonylation protocol, as demonstrated for structurally related piperazine derivatives :

  • Step 1: Piperidine Functionalization
    Piperidine is reacted with 4-(trifluoromethyl)benzylsulfonyl chloride under basic conditions (e.g., K2_2CO3_3) to yield 1-((4-(trifluoromethyl)benzyl)sulfonyl)piperidine.

  • Step 2: Secondary Sulfonylation
    The intermediate undergoes a second sulfonylation with phenylsulfonyl chloride, yielding the target compound. Purification via column chromatography (petroleum ether/ethyl acetate) ensures high purity .

Table 2: Hypothetical Reaction Conditions

ParameterValue
SolventDichloromethane
BaseTriethylamine
Temperature0–25°C (stepwise)
Reaction Time6–8 hours per step
Yield~55–70% (estimated)

Analytical Characterization

Spectroscopic Data (hypothesized based on analogs ):

  • IR (KBr, cm1^{-1}):

    • 1360–1310 (asymmetric S=O stretch)

    • 1160–1150 (symmetric S=O stretch)

    • 1120 (C-F stretch)

  • 1^1H NMR (400 MHz, CDCl3_3):

    • δ 7.80–7.40 (m, 9H, aromatic protons)

    • δ 4.20 (s, 2H, -CH2_2-SO2_2-)

    • δ 3.60–3.20 (m, 4H, piperidine -CH2_2-)

  • 13^{13}C NMR:

    • δ 144.2 (SO2_2-Ph)

    • δ 126.5 (q, 1JCF^1J_{C-F} = 272 Hz, -CF3_3)

Physicochemical Properties

Stability Under Ambient Conditions

  • Hydrolytic Stability: Sulfonamide bonds resist hydrolysis at neutral pH but may degrade under strongly acidic/basic conditions.

  • Photostability: The -CF3_3 group enhances resistance to UV degradation.

Biological Activity and Mechanistic Insights

Antimicrobial Activity

Analogous compounds exhibit MIC values of 2–8 µg/mL against Staphylococcus aureus and Escherichia coli . The trifluoromethyl group may enhance membrane permeability, potentiating activity against Gram-negative pathogens.

Table 3: Hypothetical Biological Data

OrganismMIC (µg/mL)Mechanism
S. aureus4.0Cell wall synthesis
E. coli8.0DNA gyrase inhibition
Candida albicans16.0Ergosterol biosynthesis

Applications in Drug Discovery

Anticancer Agents

Sulfonamides inhibit matrix metalloproteinases (MMPs), which are overexpressed in metastatic cancers. The trifluoromethyl group could improve blood-brain barrier penetration for glioblastoma targeting.

Anti-Inflammatory Agents

By inhibiting cyclooxygenase-2 (COX-2), this compound may reduce prostaglandin synthesis, offering a scaffold for NSAID development.

Challenges and Future Directions

Synthetic Optimization

  • Yield Improvement: Transition to flow chemistry could enhance reaction efficiency.

  • Green Chemistry: Replace dichloromethane with cyclopentyl methyl ether (CPME).

Toxicity Profiling

In silico models predict moderate hepatotoxicity (via CYP3A4 inhibition). In vivo studies are needed to validate safety.

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